Ethyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of Ethyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties.
Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate: The presence of a chlorophenyl group instead of a trifluoromethoxy group results in different reactivity and applications.
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: This compound has a fluorophenyl group and a methyl ester, which affects its chemical behavior and uses.
Properties
Molecular Formula |
C13H10F3NO4 |
---|---|
Molecular Weight |
301.22 g/mol |
IUPAC Name |
ethyl 5-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO4/c1-2-19-12(18)10-7-11(21-17-10)8-4-3-5-9(6-8)20-13(14,15)16/h3-7H,2H2,1H3 |
InChI Key |
IKVWIOXALGAALN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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